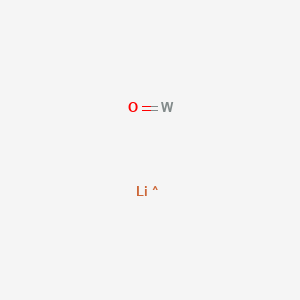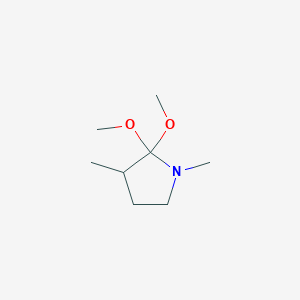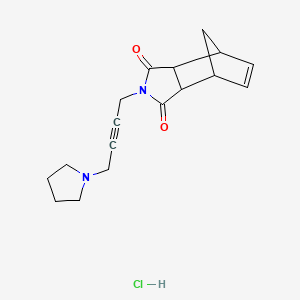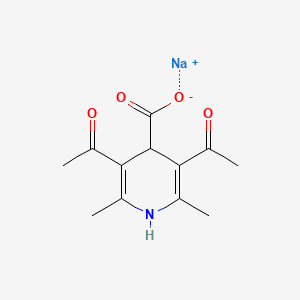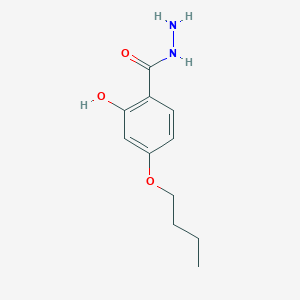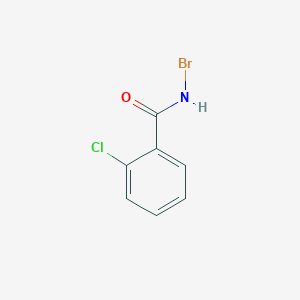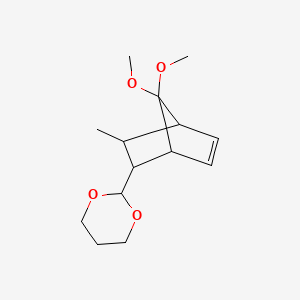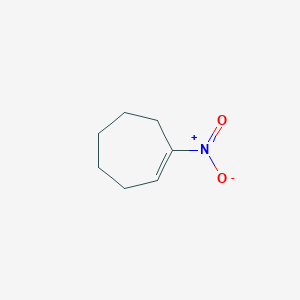
2-Pyridinamine, 5-chloro-N-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 5-chloro-N-nitro- is a chemical compound with the molecular formula C5H4ClN3O2 It is known for its unique structure, which includes a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Pyridinamine, 5-chloro-N-nitro- can be achieved through several synthetic routes. One common method involves the use of 2-halogenated acrylate as an initial raw material. This compound is sequentially condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. The final step involves chlorination to produce 2-chloro-5-nitropyridine .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinamine, 5-chloro-N-nitro- often involves large-scale synthesis using similar methods. The raw materials used are typically inexpensive and readily available, and the reaction conditions are optimized to ensure high yield and purity. The process is designed to minimize waste and enhance safety, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-chloro-N-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Pyridinamine, 5-chloro-N-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-chloro-N-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other functional groups on aromatic rings. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Similar structure but lacks the chlorine atom at the 5-position.
2-Pyridinamine, 3-nitro-: Nitro group is positioned differently on the pyridine ring.
2-Chloro-5-nitropyridine: Similar but lacks the amino group at the 2-position.
Uniqueness
2-Pyridinamine, 5-chloro-N-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and nitro groups on the pyridine ring makes it
Properties
CAS No. |
31396-27-7 |
|---|---|
Molecular Formula |
C5H4ClN3O2 |
Molecular Weight |
173.56 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8) |
InChI Key |
QQWQTKAWRHASHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


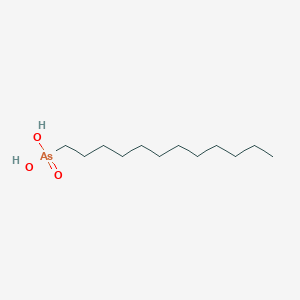
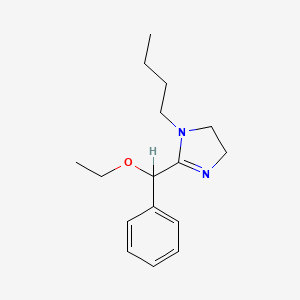
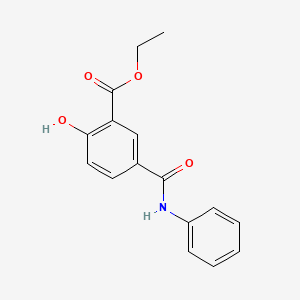
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
